tert-Butyl (3-methoxy-4-methylphenyl)carbamate
Description
tert-Butyl (3-methoxy-4-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 4-positions, respectively, protected by a tert-butoxycarbonyl (Boc) group. Carbamates of this type are widely used in organic synthesis as intermediates, particularly in pharmaceuticals, due to their stability and ease of deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-(3-methoxy-4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-6-7-10(8-11(9)16-5)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDKAVKGNZGNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Boc Protection Using DMAP as a Catalyst
Reaction Scheme :
3-Methoxy-4-methylaniline + Boc₂O → this compound + CO₂ + tert-BuOH
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | 4-Dimethylaminopyridine (DMAP) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2–4 hours | |
| Yield | 75–100% |
Procedure :
-
Dissolve 3-methoxy-4-methylaniline in THF.
-
Add Boc₂O (1.1–1.3 equiv) and DMAP (catalytic) at 0°C.
-
Stir for 2–4 hours, allowing CO₂ to escape.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Mechanistic Insight :
DMAP accelerates the reaction by forming a pyridinium intermediate with Boc₂O, enhancing electrophilicity at the carbonyl carbon.
Method 2: Boc Protection Using Triethylamine
Reaction Scheme :
3-Methoxy-4-methylaniline + Boc₂O → this compound + CO₂ + tert-BuOH
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) or THF | |
| Base | Triethylamine | |
| Temperature | 0–20°C | |
| Reaction Time | 15 hours | |
| Yield | 18–100% |
Procedure :
-
Combine 3-methoxy-4-methylaniline and Boc₂O in DCM or THF.
-
Add triethylamine (1.5–2.0 equiv) slowly at 0°C.
-
Stir at room temperature for 15 hours.
Notes :
-
Lower yields (e.g., 18%) may result from steric hindrance or competing side reactions, as observed in analogous substrates.
Reaction Conditions and Optimization
Solvent Selection
Temperature and Reaction Time
| Temperature | Reaction Time | Outcome | Source |
|---|---|---|---|
| 0°C | 2–4 hours | High yield, minimal side products | |
| RT | 15 hours | Moderate yield, possible side reactions |
Key Finding :
Reactions at 0°C with DMAP achieve higher yields (>75%) compared to room-temperature reactions with triethylamine.
Mechanistic Insights
Boc Protection Mechanism
-
Base Activation : DMAP or triethylamine deprotonates the aniline, forming a nucleophilic amine.
-
Electrophilic Activation : Boc₂O reacts with DMAP to generate a pyridinium intermediate, enhancing electrophilicity at the carbonyl carbon.
-
Nucleophilic Attack : The amine attacks the electrophilic carbon, forming a tetrahedral intermediate.
-
Elimination : CO₂ and tert-butoxide are expelled, yielding the carbamate.
Critical Step :
The pyridinium intermediate (with DMAP) ensures rapid and selective carbamate formation, minimizing side reactions.
Challenges and Considerations
Steric Hindrance
The methoxy and methyl groups at positions 3 and 4 may sterically hinder the approach of Boc₂O, reducing reaction rates. This is evident in analogous substrates with low yields (e.g., 18% in SR16).
Side Reactions
-
Overprotection : Excess Boc₂O may lead to bis-Boc products.
-
Competing Hydrolysis : Prolonged exposure to aqueous conditions may hydrolyze the carbamate.
Mitigation :
Purification and Characterization
Workup Protocol
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-methoxy-4-methylphenyl)carbamate can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is the corresponding amine.
Substitution: The products vary based on the nucleophile used but typically include substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (3-methoxy-4-methylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems .
Medicine: The compound is explored for its potential use in drug development, particularly in designing prodrugs that can release active amines in the body .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl (3-methoxy-4-methylphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl (3-methoxy-4-methylphenyl)carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and synthetic or biological relevance.
Electron-Donating Substituents
Compounds with methoxy and methyl groups are common due to their electron-donating nature, which influences reactivity and solubility.
- tert-Butyl (4-methoxyphenyl)carbamate (3f) :
- Simpler structure lacking the 4-methyl group.
- Methoxy at the 4-position may enhance solubility in polar solvents compared to the 3-methoxy analog.
- tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate : Benzyloxy group introduces steric bulk and lipophilicity (Molecular Weight: 313.39 g/mol vs. ~237 g/mol for the target compound). The benzyl group can act as a protecting group, requiring harsher conditions (e.g., hydrogenolysis) for removal compared to methoxy.
Halogen-Substituted Analogs
Halogens (Br, I, F) alter electronic and steric profiles, impacting reactivity and binding in medicinal chemistry.
- tert-Butyl (4-bromophenyl)carbamate :
- Molecular Weight: 272.14 g/mol.
- Bromine’s electron-withdrawing effect may reduce nucleophilicity of the aromatic ring compared to methoxy/methyl-substituted analogs.
- tert-Butyl 2-fluoro-4-iodophenylcarbamate :
- High molecular weight (564.31 g/mol) due to iodine.
- Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility.
Complex Heterocyclic Derivatives
Carbamates fused with heterocycles often exhibit enhanced bioactivity.
- The thiazole and pyrrolidinone moieties likely improve binding to enzymatic targets compared to simple aryl carbamates.
Nitro-Substituted Carbamates
Nitro groups increase electrophilicity and reactivity.
- tert-Butyl (4,5-dimethoxy-2-nitrophenyl)carbamate (20) :
- Melting Point: 168–170°C; Molecular Weight: 321.11 g/mol.
- Nitro groups facilitate further functionalization (e.g., reduction to amines), whereas methoxy/methyl groups are typically inert under similar conditions.
Key Observations:
- Solubility : Methoxy and methyl groups enhance solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to halogenated derivatives.
- Reactivity : Nitro and halogen substituents enable diverse transformations (e.g., reductions, cross-couplings), whereas methoxy/methyl groups are typically inert.
- Protection Strategies: Benzyloxy groups require harsher deprotection conditions (e.g., hydrogenolysis) compared to Boc groups, which are acid-labile.
Biological Activity
Tert-butyl (3-methoxy-4-methylphenyl)carbamate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
Molecular Formula: C12H17NO3
Molecular Weight: 221.27 g/mol
Structural Features:
- The compound contains a tert-butyl group, a methoxy group, and a methyl-substituted phenyl ring.
- Its structure contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It has been reported to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology .
- Modulation of Neuroinflammation: The compound may reduce inflammatory markers in neuronal cells, potentially protecting against oxidative stress and neurotoxicity induced by amyloid-beta aggregates .
Case Studies and Research Findings
-
In Vitro Studies:
- A study demonstrated that this compound showed protective effects on astrocytes exposed to amyloid-beta 1-42. It improved cell viability significantly compared to untreated controls .
- The compound inhibited the aggregation of amyloid-beta peptides by 85% at a concentration of 100 µM, indicating its potential as a therapeutic agent in Alzheimer's disease .
-
In Vivo Studies:
- In animal models, the compound exhibited moderate protective effects against scopolamine-induced oxidative stress. It reduced malondialdehyde levels, a marker of lipid peroxidation, suggesting antioxidant properties .
- However, no significant differences were observed in behavioral outcomes compared to established treatments like galantamine, indicating that further optimization may be necessary for clinical efficacy .
Comparative Analysis
| Compound | Activity | IC50/Ki Values | Remarks |
|---|---|---|---|
| This compound | β-secretase inhibitor | IC50 = 15.4 nM | Moderate protective effect on astrocytes |
| Galantamine | Acetylcholinesterase inhibitor | Ki = 0.17 µM | Established treatment for Alzheimer's |
| Other carbamates | Varies widely | N/A | Diverse applications in medicinal chemistry |
Q & A
Q. What are the standard synthetic routes for tert-Butyl (3-methoxy-4-methylphenyl)carbamate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 3-methoxy-4-methylaniline and tert-butyl chloroformate. Key steps include:
- Reaction Setup : Conducted in anhydrous dichloromethane (DCM) under nitrogen to prevent hydrolysis of the chloroformate.
- Base Selection : Triethylamine (TEA) is used to scavenge HCl, with a molar ratio of 1:1.2 (amine:TEA).
- Temperature Control : Maintained at 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature.
- Purification : Crude product is isolated via liquid-liquid extraction (using water and DCM) and recrystallized from ethanol/water .
Q. How is this compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxy and methyl groups on the phenyl ring). Key signals include tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ ~6.8–7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 266.15).
- FTIR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) validate functional groups .
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Storage : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption.
- Handling : Use gloves and eye protection. Avoid inhalation; work in a fume hood with >6 air changes/hour. Electrostatic discharge precautions are critical due to flammability risks .
Advanced Research Questions
Q. How can multi-step synthesis involving this compound intermediates be optimized?
Methodological Answer: For multi-step syntheses (e.g., coupling with pyrimidines or thiazoles):
- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) for Sonogashira couplings, as seen in pyrrolopyrimidine derivatives .
- Solvent Selection : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) improves solubility of aromatic intermediates.
- Temperature Gradients : Staggered heating (e.g., 80°C for nucleophilic substitution, 65°C for cyclization) minimizes decomposition .
Q. How to address low yields or purity during scale-up synthesis?
Methodological Answer:
-
Step | Action | Example
|---|---|---|
| Impurity Identification | Use HPLC-MS to detect byproducts (e.g., tert-butyl alcohol from hydrolysis). | Adjust reaction pH to 8–9 to stabilize intermediates . |
| Solvent Optimization | Replace DCM with ethyl acetate for better phase separation. | Yield increased by 12% in biphenyl derivatives . |
| Catalyst Recycling | Immobilize Pd catalysts on silica to reduce costs and metal contamination . |
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Core Modifications :
- Methoxy Group Replacement : Substitute with halogens (e.g., Cl, F) to alter electron density.
- tert-Butyl Isosteres : Replace with cyclopropyl or adamantyl groups to assess steric effects.
- Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors .
Q. How to resolve contradictions in biological activity data across analogs?
Methodological Answer:
- Hypothesis Testing :
- Solubility Effects : Measure logP values (e.g., using shake-flask method) to correlate hydrophobicity with cell permeability.
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify rapid degradation pathways.
- Case Study : Analogs with trifluoromethyl groups showed 3x higher cytotoxicity but lower solubility than methoxy derivatives. Adjust formulations using PEG-based carriers .
Q. What experimental strategies determine the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Site-Directed Mutagenesis : Modify suspected enzyme active sites (e.g., Ser-530 in COX-2) to confirm interaction residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
